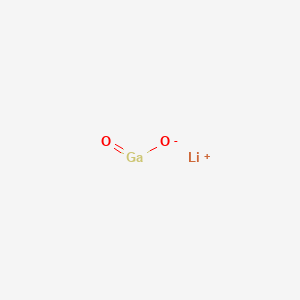![molecular formula C60H48N6 B8112969 Tris([1,1'-binaphthalene]-2,2'-diamine)](/img/structure/B8112969.png)
Tris([1,1'-binaphthalene]-2,2'-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris([1,1’-binaphthalene]-2,2’-diamine) is a complex organic compound known for its unique chiral properties and extensive applications in various scientific fields. This compound features three binaphthalene units, each containing a diamine group, which contribute to its distinctive chemical behavior and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris([1,1’-binaphthalene]-2,2’-diamine) typically involves multi-step organic reactions. One common method starts with the preparation of 1,1’-binaphthalene-2,2’-diamine through the coupling of naphthalene derivatives. This intermediate is then subjected to further reactions to introduce the tris structure. Key steps include:
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to form the binaphthalene core.
Amine Introduction: Functionalization with diamine groups through nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of Tris([1,1’-binaphthalene]-2,2’-diamine) often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This includes:
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris([1,1’-binaphthalene]-2,2’-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the binaphthalene structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, under conditions like reflux or in the presence of catalysts.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted binaphthalene derivatives.
Scientific Research Applications
Tris([1,1’-binaphthalene]-2,2’-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential in molecular recognition and as a building block for biomimetic structures.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism by which Tris([1,1’-binaphthalene]-2,2’-diamine) exerts its effects is largely dependent on its chiral nature and ability to interact with other molecules. Its molecular targets and pathways include:
Chiral Recognition: The compound can selectively bind to chiral molecules, making it useful in enantioselective synthesis.
Catalytic Activity: As a chiral ligand, it can enhance the activity and selectivity of metal catalysts in various reactions.
Comparison with Similar Compounds
1,1’-Binaphthalene-2,2’-diamine: A simpler analog with fewer functional groups.
Tris(2,2’-bipyridine): Another tris compound with different applications in coordination chemistry.
Tris(1,3,5-triazine): Known for its use in polymer chemistry and materials science.
Uniqueness: Tris([1,1’-binaphthalene]-2,2’-diamine) stands out due to its unique combination of chiral properties and functional versatility, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H16N2/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h3*1-12H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBLOVSQBYRGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H48N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)

![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)


![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
